

Application Note: Simultaneous Determination of Almitrine and Raubasine using a Validated HPLC Method

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Compound of Interest

Compound Name: *Almitrine-raubasine*

Cat. No.: *B12282689*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of almitrine and raubasine in pharmaceutical dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.

Introduction

Almitrine, a respiratory stimulant, and raubasine (also known as ajmalicine), a cerebral vasodilator, are often co-formulated for the management of peripheral vascular disorders. The simultaneous quantification of these two active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final drug product. This application note presents a reversed-phase HPLC method that effectively separates and quantifies almitrine and raubasine.

Experimental Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, a UV detector, and a manual injector was used for this analysis.

Table 1: Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent
Column	Thermo Hypersil BDS, C18 (250 × 4.6 mm, 5 μ m)[1]
Mobile Phase	Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer (pH 4.7) (70:30, v/v)[1]
Flow Rate	2 mL/min[1]
Injection Volume	20 μ L[1]
Detection	UV at 220 nm[1]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Reagents and Standards

- Almitrine Besmesylate (Reference Standard)
- Raubasine (Reference Standard)
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (AR Grade)
- Orthophosphoric Acid (for pH adjustment)
- Methanol (HPLC Grade)
- Water (HPLC Grade/Deionized)

Protocols

Preparation of Potassium Dihydrogen Orthophosphate Buffer (pH 4.7)

- Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to prepare a 20 mM solution.
- Adjust the pH of the solution to 4.7 using a dilute solution of orthophosphoric acid.
- Filter the buffer solution through a 0.45 μ m membrane filter to remove any particulate matter.

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 25 mg of almitrine besmesylate and 25 mg of raubasine reference standards in separate 25 mL volumetric flasks with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the linear range (0.75–105 μ g/mL for both drugs).^[1]

Sample Preparation (from Tablets)

- Weigh and finely powder at least 20 tablets to ensure homogeneity.
- Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.
- Transfer the weighed powder to a suitable volumetric flask.
- Add a sufficient volume of methanol (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the APIs.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter the solution through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation

The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2
Theoretical Plates	> 2000
Resolution	> 2 between almitrine and raubasine peaks
% RSD of Peak Areas (n=6)	$\leq 2.0\%$

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Table 3: Linearity Data

Analyte	Linear Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Almitrine	0.75 - 105[1]	≥ 0.999
Raubasine	0.75 - 105[1]	≥ 0.999

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analytes spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data

Analyte	Mean Accuracy (%)
Almitrine	100.85 ± 1.74[1]
Raubasine	98.82 ± 1.31[1]

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution on the same day (intraday) and on different days (interday).

Table 5: Precision Data

Analyte	Intraday Precision (% RSD)	Interday Precision (% RSD)
Almitrine	≤ 2.0	≤ 2.0
Raubasine	≤ 2.0	≤ 2.0

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]

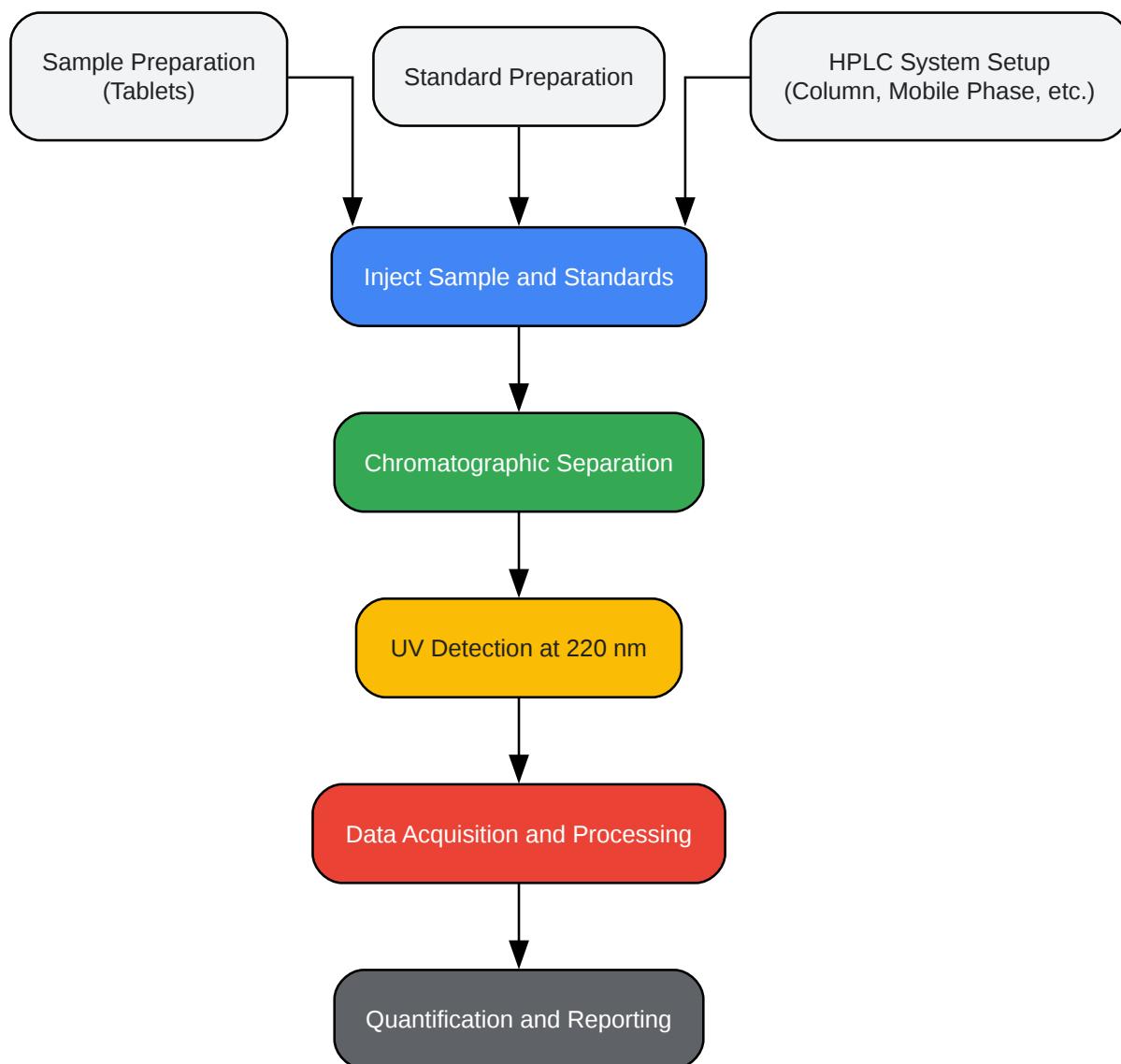
Table 6: LOD and LOQ Data

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Almitrine	0.0298[1]	0.0995[1]
Raubasine	0.01636[1]	0.0545[1]

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The method was found to be robust with respect to minor changes in mobile phase composition ($\pm 2\%$), pH (± 0.2), and flow rate (± 0.1 mL/min).

Experimental Workflow



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Caption: HPLC analysis workflow for almitrine and raubasine.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the simultaneous determination of almitrine and raubasine in pharmaceutical formulations. The method is specific, accurate, precise, and robust, making it a valuable tool for quality control laboratories.

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References

- 1. researchgate.net [researchgate.net]
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